(Z)-Dehydro Cilnidipine is primarily recognized as an impurity or byproduct during the synthesis of Cilnidipine. Its significance extends to quality control in pharmaceutical manufacturing, where it serves as an impurity standard to ensure the purity of the final product. It belongs to the class of dihydropyridine derivatives, which are widely studied for their cardiovascular applications.
The synthesis of (Z)-Dehydro Cilnidipine typically involves the dehydrogenation of Cilnidipine. This process can be achieved through various oxidation reactions, utilizing strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require precise control over temperature and pH to maximize yield and purity.
The molecular structure of (Z)-Dehydro Cilnidipine is characterized by its dihydropyridine core with a specific geometric configuration due to the presence of a double bond. The compound's molecular formula is CHNO, and its molecular weight is approximately 314.34 g/mol.
(Z)-Dehydro Cilnidipine can undergo several types of chemical reactions:
Cilnidipine, and by extension (Z)-Dehydro Cilnidipine, acts primarily on L-type calcium channels located in vascular smooth muscle cells. By blocking these channels, it prevents calcium influx, leading to relaxation of blood vessels and subsequent reduction in blood pressure. This mechanism is crucial for its antihypertensive effects .
The physical and chemical properties of (Z)-Dehydro Cilnidipine include:
Specific quantitative data regarding melting point, boiling point, or solubility in water is scarce due to its role primarily as an impurity rather than a standalone drug candidate.
(Z)-Dehydro Cilnidipine has several scientific applications:
(Z)-Dehydro Cilnidipine is systematically named as (Z)-3-(2-Methoxyethyl) 5-(3-Phenylallyl) 2,6-Dimethyl-4-(3-Nitrophenyl)pyridine-3,5-Dicarboxylate. Its CAS Registry Number 146845-35-4 provides a unique identifier in chemical databases, distinguishing it from related isomers and impurities [3] [6] [9]. This compound is cataloged as a dehydrogenated derivative of cilnidipine, where the 1,4-dihydropyridine ring is oxidized to a pyridine system. The CAS registry is critical for tracking analytical reference standards and regulatory documentation in pharmaceutical quality control.
The molecular formula C₂₇H₂₆N₂O₇ (molecular weight: 490.5 g/mol) reflects key structural features:
Table 1: Atomic Composition and Mass Data
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 27 | 324.35 g/mol |
Hydrogen (H) | 26 | 26.21 g/mol |
Nitrogen (N) | 2 | 28.01 g/mol |
Oxygen (O) | 7 | 112.00 g/mol |
Total | 490.57 g/mol |
The Z-configuration of the cinnamyl allyl ester (Fig 1) is a defining feature, resulting from restricted rotation around the C=C double bond. Key implications include:
Table 2: Geometric Isomers of Dehydro Cilnidipine
Parameter | Z-Isomer (146845-35-4) | E-Isomer (146845-34-3) |
---|---|---|
Cinnamyl C=C Bond | cis-configuration | trans-configuration |
Dipole Moment | Higher | Lower |
HPLC Retention | Shorter | Longer |
Characterization relies on complementary spectroscopic methods:
Table 3: Diagnostic Spectral Assignments
Technique | Key Signal | Structural Assignment |
---|---|---|
¹H-NMR | δ 2.55 (s, 6H) | C2/C6-CH₃ |
δ 5.20 (d, 2H) | -OCH₂Cinnamyl | |
δ 6.70 (d, 1H) | -CH= (Z-cinnamyl) | |
IR | 1725 cm⁻¹ (s) | Ester C=O |
MS | m/z 315.1 | [M-CinnamylO]⁺ |
(Z)-Dehydro Cilnidipine differs from cilnidipine (C₂₇H₂₈N₂O₇, MW 492.5 g/mol) in three critical aspects:1. Core Modification:- Oxidation of the 1,4-dihydropyridine (DHP) ring to pyridine eliminates N-H (IR: 3320 cm⁻¹ absent) and alters electronic properties [9]- Conjugated pyridine system increases UV absorbance (λ_max shift from 240 nm to 280 nm)2. Loss of Chirality:- The planar pyridine ring removes C4 stereogenicity, simplifying stereochemical analysis3. Functional Group Consequences:- Higher lipophilicity (LogP increase by 0.8–1.2 units) due to loss of DHP polarity- Altered reactivity: Pyridine resists oxidation but undergoes electrophilic substitution at C3/C5 [8]- Bioactivity implications: Lacks calcium channel blocking activity due to loss of reducible DHP system [8]
Table 4: Structural and Functional Deviations from Cilnidipine
Property | (Z)-Dehydro Cilnidipine | Cilnidipine | Impact |
---|---|---|---|
Core Structure | Pyridine (aromatic) | 1,4-Dihydropyridine (non-aromatic) | Loss of pharmacological activity |
Redox Behavior | Electron-deficient | Easily oxidized | Enhanced stability |
Chromatography | Higher RT (RP-HPLC) | Lower RT | Distinct analytical separation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7